3,4,5-Trifluorophenol

Catalog No.
S609393
CAS No.
99627-05-1
M.F
C6H3F3O
M. Wt
148.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorophenol

CAS Number

99627-05-1

Product Name

3,4,5-Trifluorophenol

IUPAC Name

3,4,5-trifluorophenol

Molecular Formula

C6H3F3O

Molecular Weight

148.08 g/mol

InChI

InChI=1S/C6H3F3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

ZRTWIJKGTUGZJY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)O

Synonyms

3,4,5-trifluorophenol, 3,4,5-trifluorophenolate

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)O

The exact mass of the compound 3,4,5-Trifluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Trifluorophenol (CAS: 99627-05-1) is a highly specialized fluorinated aromatic building block presenting as a low-melting solid (melting point 52–55 °C, boiling point 177 °C) . In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of advanced electro-optical materials, particularly thin-film transistor liquid crystal displays (TFT-LCDs), as well as specialty agrochemical and pharmaceutical intermediates . The symmetrical 3,4,5-trifluoro substitution pattern imparts a strong electron-withdrawing effect, significantly lowering the pKa relative to unfluorinated phenol and generating a large longitudinal dipole moment when incorporated into downstream molecular cores. For buyers, the primary value proposition of this exact compound lies in its ability to maximize positive dielectric anisotropy (Δε) in nematic liquid crystal hosts without introducing the excessive steric bulk associated with pentafluorophenol.

Substituting 3,4,5-trifluorophenol with lower-cost analogs like 3,4-difluorophenol, 3,5-difluorophenol, or unfluorinated phenol is non-viable for high-performance applications. In liquid crystal design, the exact tri-fluoro arrangement is mathematically required to achieve the extreme longitudinal dipole moments necessary for low-threshold-voltage display driving; omitting even one fluorine atom drastically reduces the dielectric anisotropy of the final monomer [1]. Conversely, over-fluorinating to pentafluorophenol alters the molecular aspect ratio and increases steric hindrance, which can disrupt the delicate nematic phase stability and elevate the clearing point unfavorably. Furthermore, from a procurement and processability standpoint, generic technical grades of 3,4,5-trifluorophenol often contain close-boiling difluoro-isomers. If these isomers are not rigorously removed (typically requiring advanced azeotropic distillation rather than standard recrystallization), they act as catastrophic impurities that degrade the voltage holding ratio and phase uniformity of 4th-generation TFT liquid crystal mixtures [2]. Therefore, procuring ultra-high purity (>99.95%) 3,4,5-trifluorophenol is a strict requirement for electronic materials.

Maximization of Positive Dielectric Anisotropy (Δε) in Nematic Hosts

The primary industrial driver for procuring 3,4,5-trifluorophenol is its ability to impart massive positive dielectric anisotropy (Δε) to liquid crystal monomers. When the 3,4,5-trifluorophenyl moiety is integrated into a mesogenic core (e.g., via etherification or cross-coupling), the aligned electron-withdrawing fluorine atoms create a powerful longitudinal dipole. Studies on liquid crystal derivatives show that compounds utilizing the 3,4,5-trifluoro substitution pattern can achieve Δε values of 23.7. In contrast, structurally related analogs with lower degrees of fluorination (e.g., difluoro or monofluoro derivatives) yield dramatically lower Δε values, often around 8.3 [1]. This nearly 3-fold increase in dielectric anisotropy allows display manufacturers to significantly lower the driving voltage of TFT-LCDs, reducing overall device power consumption.

Evidence DimensionDielectric anisotropy (Δε) of derived liquid crystal compounds
Target Compound DataΔε = 23.7 (for 3,4,5-trifluorophenyl-substituted 1,3-dioxane LC derivative)
Comparator Or BaselineΔε = 8.3 (for structurally related lower-fluorinated analog)
Quantified Difference2.85-fold increase in positive dielectric anisotropy
ConditionsEvaluation of mesogenic subunits in nematic liquid crystal phases for display applications

Procuring the exact 3,4,5-trifluoro precursor is essential for synthesizing low-threshold-voltage liquid crystals that meet modern TFT display power efficiency standards.

Enhanced Acidity and Hydrogen-Bonding Capacity for Complexation

The symmetrical trifluoro substitution on 3,4,5-trifluorophenol severely depletes the electron density of the aromatic ring, significantly increasing the acidity of the phenolic proton compared to unfluorinated phenol. Matrix isolation infrared spectroscopy of 1:1 phenol-benzene complexes demonstrates this enhanced hydrogen-bond donating strength quantitatively. The O-H stretching frequency shift (ΔνOH) upon complexation with benzene is ~98 cm⁻¹ for 3,4,5-trifluorophenol, compared to only ~78 cm⁻¹ for standard phenol [1]. This 25% greater spectral shift correlates linearly with its higher acidity (predicted pKa ~8.00 vs. phenol's ~9.95), proving that 3,4,5-trifluorophenol forms substantially stronger hydrogen bonds with polarizable π-systems.

Evidence DimensionO-H stretching infrared spectral shift (ΔνOH) upon benzene complexation
Target Compound Data~98 cm⁻¹ shift (pKa ~8.00)
Comparator Or Baseline~78 cm⁻¹ shift for unfluorinated phenol (pKa ~9.95)
Quantified Difference20 cm⁻¹ greater shift, indicating a ~25% stronger hydrogen-bond donation effect
ConditionsMatrix isolation infrared spectroscopy (8 K) of 1:1 phenol-benzene complexes

The enhanced acidity and H-bond strength make this compound superior to phenol or mono-fluorophenols when utilized as a reactive intermediate in base-mediated etherifications or as a specialized hydrogen-bond donor catalyst.

Criticality of High-Purity Procurement Due to Close-Boiling Isomers

A major procurement challenge for 3,4,5-trifluorophenol is the presence of close-boiling synthetic impurities, specifically 3,4-difluorophenol, 3,5-difluorophenol, and 2,3,5-trifluorophenol. Because these isomers possess nearly identical physical properties, traditional purification via repeated recrystallization suffers from severe yield attrition, dropping to 25-30% recovery while still failing to eliminate trace isomers [1]. To achieve the >99.95% purity threshold strictly required for 4th-generation TFT color liquid crystal materials, advanced azeotropic distillation utilizing inert solvents is required. Buyers must specify electronic-grade material purified via these advanced methods, as standard technical grades will contain isomers that fatally disrupt the phase stability of the downstream liquid crystal mixture.

Evidence DimensionPurification yield and target purity for electronic grades
Target Compound Data>99.95% purity required for TFT liquid crystals (achieved via azeotropic distillation)
Comparator Or Baseline25-30% yield via traditional recrystallization (with residual close-boiling isomers)
Quantified DifferenceStandard purification loses ~70-75% of product mass to reach acceptable electronic-grade purity
ConditionsIndustrial scale-up and purification of liquid crystal intermediates

Buyers must explicitly source azeotropic-distilled, ultra-high purity grades (>99.5%), as generic technical grades containing di-fluoro isomers will cause catastrophic failures in electro-optical downstream applications.

Synthesis of High-Δε Nematic Liquid Crystals for TFT-LCDs

Directly leveraging its ability to impart extreme longitudinal dipole moments, 3,4,5-trifluorophenol is primarily utilized as a terminal building block for thin-film transistor liquid crystal display (TFT-LCD) monomers. It is etherified or coupled to mesogenic cores (such as cyclohexyl or biphenyl systems) to produce molecules with high positive dielectric anisotropy, which is critical for reducing the threshold driving voltage and improving the response time of modern displays[1].

Precursor for Specialty Fluorinated Polymers and Resins

Due to its unique acidity and thermal stability, 3,4,5-trifluorophenol is employed in the synthesis of specialized fluorinated polymers, such as 3,4,5-trifluorophenoxymethyl-substituted polystyrenes. These polymers benefit from the heavy fluorination, exhibiting tuned refractive indices, enhanced thermal resistance, and specific dielectric properties required for advanced electronic packaging and optical coatings .

Intermediate for Agrochemicals and Pharmaceuticals

In medicinal and agricultural chemistry, the 3,4,5-trifluorophenoxy group is grafted onto active pharmaceutical ingredients (APIs) to precisely modulate lipophilicity and metabolic stability. The strong electron-withdrawing nature of the three fluorine atoms protects the aromatic ring from oxidative metabolism while enhancing the molecule's binding affinity to specific hydrophobic target pockets .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

99627-05-1

Wikipedia

3,4,5-Trifluorophenol

Dates

Last modified: 08-15-2023

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